Thio-THIP
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thio-THIP involves the heterocyclization of various substrates. One common method is the condensation reaction, such as the Gewald reaction, which involves sulfur, an alpha-methylene carbonyl compound, and an alpha-cyano ester to produce aminothiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of these synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic methods and environmentally sustainable strategies, such as the use of elemental sulfur and base-free generation of trisulfur radical anions, are also employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Thio-THIP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Thio-THIP has a wide range of scientific research applications:
Mechanism of Action
Thio-THIP exerts its effects by selectively binding to and activating specific subtypes of GABA A receptors. It acts as an agonist at alpha 4 beta 1 delta and alpha 4 beta 3 delta GABA A receptors, leading to the opening of chloride ion channels and hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal excitability and modulation of synaptic transmission .
Comparison with Similar Compounds
THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol): Similar in structure but lacks the sulfur atom present in Thio-THIP.
Muscimol: Another GABA A receptor agonist but with a different structural framework.
Uniqueness: this compound is unique in its ability to selectively activate specific GABA A receptor subtypes, particularly alpha 4 beta 1 delta and alpha 4 beta 3 delta receptors. This selectivity makes it a valuable tool for studying the functional diversity of GABA A receptors and their role in various physiological and pathological processes .
Biological Activity
Thio-THIP (Thio-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) is a compound of significant interest due to its interaction with GABA_A receptors, which play a crucial role in neurotransmission and various neurological processes. This article provides an overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
This compound is known to act as both an agonist and antagonist at various GABA_A receptor subtypes. Specifically, it exhibits:
- Agonist Activity : Primarily at the α4βδ subtype, which is associated with tonic inhibition in the central nervous system.
- Antagonist Activity : Notably at the α5β3γ2 subtype, which has implications for cognitive functions and memory processes. This dual action suggests that this compound may modulate GABAergic transmission in a context-dependent manner .
Binding Affinity and Efficacy
The binding affinity and efficacy of this compound have been characterized in various studies:
Receptor Subtype | Binding Affinity (Ki) | Efficacy |
---|---|---|
α4βδ | High | Agonist |
α5β3γ2 | Moderate | Antagonist |
The compound has shown significant effects on intracellular calcium levels in cell lines expressing these receptors, indicating its potential to influence neuronal excitability .
In Vitro Studies
In vitro studies have demonstrated that this compound can increase intracellular calcium concentrations in C6 glioma cells and skeletal muscle-derived myotubes. This effect is attributed to its action on purinoceptors, further highlighting its multifaceted biological activity .
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
- Cognitive Enhancement : A study indicated that this compound's antagonistic effects on α5β3γ2 receptors could enhance cognitive performance in animal models. This suggests potential applications in treating cognitive deficits associated with conditions like Alzheimer's disease .
- Anxiolytic Effects : Another investigation reported that this compound administration resulted in anxiolytic-like effects in rodent models. The modulation of GABA_A receptor activity supports its use as a potential anxiolytic agent .
- Neuroprotective Properties : Research has also pointed to neuroprotective effects of this compound against excitotoxicity, potentially offering therapeutic avenues for neurodegenerative diseases where glutamate toxicity is a concern .
Properties
CAS No. |
97164-95-9 |
---|---|
Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]thiazolo[5,4-c]pyridin-3-one |
InChI |
InChI=1S/C6H8N2OS/c9-6-4-1-2-7-3-5(4)10-8-6/h7H,1-3H2,(H,8,9) |
InChI Key |
DZYJTJJQGHXSFN-UHFFFAOYSA-N |
SMILES |
C1CNCC2=C1C(=O)NS2 |
Canonical SMILES |
C1CNCC2=C1C(=O)NS2 |
Synonyms |
4,5,6,7-tetrahydroisoxazolo(3,4c)pyridin-5-ol Thio-THIP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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